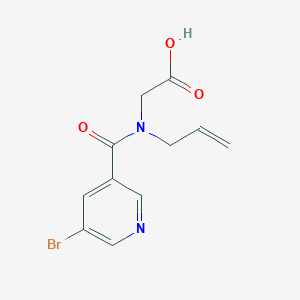
N-Allyl-N-(5-bromonicotinoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-N-(5-bromonicotinoyl)glycine is a synthetic organic compound with the molecular formula C11H11BrN2O3 It is characterized by the presence of an allyl group, a bromonicotinoyl moiety, and a glycine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-bromonicotinoyl)glycine typically involves the reaction of 5-bromonicotinic acid with allylamine and glycine. The process can be summarized as follows:
Step 1: Activation of 5-bromonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Step 2: Reaction of the active ester with allylamine to form N-allyl-5-bromonicotinamide.
Step 3: Coupling of N-allyl-5-bromonicotinamide with glycine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
N-Allyl-N-(5-bromonicotinoyl)glycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromonicotinoyl moiety can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-Allyl-N-(5-bromonicotinoyl)glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as thermal responsiveness and stimuli-responsive behavior.
作用机制
The mechanism of action of N-Allyl-N-(5-bromonicotinoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
N-Allyl-N-(5-bromonicotinoyl)glycine can be compared with other similar compounds, such as:
N-Allyl-N-(5-chloronicotinoyl)glycine: Similar structure but with a chlorine atom instead of bromine.
N-Allyl-N-(5-fluoronicotinoyl)glycine: Similar structure but with a fluorine atom instead of bromine.
N-Allyl-N-(5-iodonicotinoyl)glycine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)-prop-2-enylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-3-14(7-10(15)16)11(17)8-4-9(12)6-13-5-8/h2,4-6H,1,3,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHRUXADDVOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7606122.png)
![2-[(5-Ethylthiophen-2-yl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606131.png)
![2-[Naphthalene-1-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606136.png)
![2-[(2-Iodobenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B7606137.png)
![(2S)-2-[(4-chloro-3-fluorophenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7606151.png)

![2-[(2-Methoxy-5-methylphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606178.png)
![2-[[2-(2,5-Dimethylphenyl)acetyl]-prop-2-enylamino]acetic acid](/img/structure/B7606187.png)
![2-[1H-indole-7-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606192.png)
![2-[(5-Chloro-2-methylphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606206.png)
![2-[Prop-2-enyl(1,3-thiazole-4-carbonyl)amino]acetic acid](/img/structure/B7606212.png)
![1-[(4-Chloropyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7606224.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]cyclopropanesulfonamide](/img/structure/B7606232.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606234.png)
